molecular formula C44H60N2O13 B230994 Rifamycin B butylmethylamide CAS No. 16784-08-0

Rifamycin B butylmethylamide

Cat. No. B230994
CAS RN: 16784-08-0
M. Wt: 825 g/mol
InChI Key: LSGIOAFJQJEMMO-KAULNTAXSA-N
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Description

Rifamycin B butylmethylamide is a semi-synthetic antibiotic derived from rifamycin B, which was first isolated from Streptomyces mediterranei in 1957. Rifamycin B butylmethylamide has been widely used in scientific research due to its potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as its unique mechanism of action.

Mechanism of Action

The mechanism of action of rifamycin B butylmethylamide involves the inhibition of bacterial RNA polymerase, which is responsible for the transcription of DNA into RNA. By binding to the β-subunit of the enzyme, rifamycin B butylmethylamide prevents the initiation of transcription, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, rifamycin B butylmethylamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of mammalian RNA polymerases I and III, as well as the replication of some viruses. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of rifamycin B butylmethylamide for lab experiments is its potent antibacterial activity against a wide range of bacterial species. This makes it a valuable tool for studying bacterial transcription and gene expression. However, its use is limited by its toxicity and low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for research involving rifamycin B butylmethylamide. One area of interest is the development of new derivatives with improved solubility and lower toxicity. Another area of interest is the identification of new bacterial targets for rifamycin B butylmethylamide, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of rifamycin B butylmethylamide in combination with other antibiotics could be explored as a way to enhance their antibacterial activity.

Synthesis Methods

The synthesis of rifamycin B butylmethylamide involves the modification of rifamycin B through the addition of a butylmethylamide group to the C-3 position of the rifamycin B molecule. This modification increases the lipophilicity of the molecule, allowing it to penetrate bacterial cell walls more easily and exert its antibacterial effects.

Scientific Research Applications

Rifamycin B butylmethylamide has been used extensively in scientific research as a tool for studying bacterial transcription and RNA polymerase activity. It has been shown to inhibit bacterial RNA polymerase by binding to the β-subunit of the enzyme, thereby preventing the initiation of transcription. This makes it a valuable tool for studying the regulation of gene expression in bacteria.

properties

CAS RN

16784-08-0

Molecular Formula

C44H60N2O13

Molecular Weight

825 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[butyl(methyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+

InChI Key

LSGIOAFJQJEMMO-KAULNTAXSA-N

Isomeric SMILES

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Canonical SMILES

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Other CAS RN

16784-08-0

Origin of Product

United States

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